(R)-3-(3-Methoxypyridin-2-yl)morpholine
Description
“(R)-3-(3-Methoxypyridin-2-yl)morpholine” is a chiral morpholine derivative featuring a methoxy-substituted pyridine ring at the 3-position of the morpholine scaffold. Morpholine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, enhance solubility, and interact with biological targets via hydrogen bonding or hydrophobic interactions. The (R)-enantiomer configuration is critical for stereoselective binding to specific receptors or enzymes.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3R)-3-(3-methoxypyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O2/c1-13-9-3-2-4-12-10(9)8-7-14-6-5-11-8/h2-4,8,11H,5-7H2,1H3/t8-/m0/s1 |
InChI Key |
HKPSOXBBHLZVAV-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(N=CC=C1)[C@@H]2COCCN2 |
Canonical SMILES |
COC1=C(N=CC=C1)C2COCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxypyridin-2-yl)morpholine typically involves the reaction of morpholine with 3-methoxypyridine under specific conditions. One common method involves the use of a catalyst-free synthesis, which is environmentally friendly and yields high purity products . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Methoxypyridin-2-yl)morpholine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Methoxypyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of ®-3-(3-Methoxypyridin-2-yl)morpholine.
Reduction: ®-3-(3-Hydroxypyridin-2-yl)morpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
®-3-(3-Methoxypyridin-2-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ®-3-(3-Methoxypyridin-2-yl)morpholine involves its interaction with specific molecular targets. The methoxypyridine group can engage in hydrogen bonding and π-π interactions with target molecules, while the morpholine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of morpholine derivatives are highly dependent on substituents and stereochemistry. Below is a comparative analysis of “(R)-3-(3-Methoxypyridin-2-yl)morpholine” and structurally related compounds from the evidence:
Key Insights:
Halogens may improve receptor binding affinity but increase lipophilicity, affecting bioavailability . Pyrazolyl groups () introduce hydrogen-bonding capacity, which could enhance target engagement in kinase inhibitors, whereas the quinoline scaffold () may favor π-π stacking in receptor antagonists .
Stereochemical Influence :
- The (R)-configuration in the target compound and ’s derivative is critical for enantioselective interactions. For example, the (R)-enantiomer in shows >100-fold higher B2 receptor affinity than its (S)-counterpart .
Therapeutic Scope :
- ’s naphthyridine-morpholine hybrid targets kinase pathways (e.g., PI3K/mTOR), suggesting oncology applications. In contrast, ’s compound is tailored for dermatology via B2 receptor blockade .
Polymorphism and Formulation :
- highlights the importance of polymorphic form B for stability and purity in drug development, a consideration that may extend to the target compound during formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
